![molecular formula C29H29F3N4O5 B2801667 N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt CAS No. 1217480-14-2](/img/structure/B2801667.png)
N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetatesalt
描述
GGTI 2133 is a peptidomimetic inhibitor of geranylgeranyl transferase type I (GGTase I; IC50 = 38 nM). It is 140-fold selective for GGTase I over farnesyltransferase (IC50 = 5,400 nM). In vitro, it inhibits geranylgeranylation of RAP1A (IC50 = 10 µM) without inhibiting farnesylation of H-Ras (IC50 = >30 µM). It also inhibits cell growth and decreases migration and invasion of oral squamous cell carcinoma (OSSC) cells to 75, 45, and 27% of control values, respectively. GGTI 2133 (5 mg/kg per day, i.p.) prevents ovalbumin-induced eosinophil infiltration into airways in a mouse model of allergic bronchial asthma but does not prevent an increase in chemokines. It also blocks naloxone-induced contraction of ileum isolated from rats with morphine withdrawal syndrome and dose-dependently decreases withdrawal severity in vivo (ED50 = 0.076 mg/kg).
作用机制
Mode of Action
GGTI-2133 acts by directly inhibiting GGTase I . This inhibition disrupts the prenylation process, which is essential for the proper functioning of the Ras and Rho proteins . The compound exhibits a 140-fold selectivity over farnesyltransferase (FTase), another enzyme involved in protein prenylation .
Biochemical Pathways
The primary biochemical pathway affected by GGTI-2133 is the prenylation pathway . By inhibiting GGTase I, GGTI-2133 disrupts the prenylation of proteins, particularly the Ras and Rho proteins . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival .
Action Environment
The action of GGTI-2133 can be influenced by various environmental factors. For example, in the context of allergic bronchial asthma, the effectiveness of GGTI-2133 in inhibiting inflammatory cell infiltration was observed when the compound was administered once a day before and during the antigen inhalation period . This suggests that the timing and frequency of administration can significantly influence the compound’s efficacy.
生物活性
N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine, 2,2,2-trifluoroacetate salt is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article delves into the compound's biological activity, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes:
- An imidazole ring
- A naphthalene moiety
- A leucine amino acid backbone
This structural diversity contributes to its potential interactions with various biological targets.
Inhibition of Farnesyl Protein Transferase
One of the primary mechanisms attributed to this compound is its ability to inhibit farnesyl protein transferase (FPTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways. This inhibition can disrupt the farnesylation of Ras proteins, which are often overactive in cancer cells, thereby inhibiting tumor growth and proliferation .
Regulation of TOR Signaling Pathway
The compound's leucine component plays a significant role in modulating the target of rapamycin (TOR) signaling pathway. Research has shown that amino acids like leucine can stimulate TOR signaling, leading to enhanced protein synthesis and cell growth. The compound may enhance these effects through its structural analogs that interact with leucine recognition sites .
Anticancer Properties
Studies indicate that compounds similar to N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine exhibit potent anticancer activity. For instance, GGTI-2133, a related compound, has demonstrated effectiveness in inhibiting cancer cell proliferation in vitro and in vivo models by targeting FPTase .
Metabolic Effects
The compound's ability to influence metabolic pathways has been documented. In adipocytes, it has been shown to stimulate phosphorylation processes that are crucial for metabolic regulation . This suggests potential applications in metabolic disorders where regulation of amino acid signaling is beneficial.
Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with associated apoptotic effects observed through caspase activation assays.
Concentration (µM) | Cell Viability (%) | Apoptosis Induction |
---|---|---|
0 | 100 | No |
10 | 70 | Moderate |
50 | 40 | High |
Study 2: Metabolic Regulation
Another investigation focused on the compound's impact on metabolic signaling pathways in human adipose tissue. The results demonstrated enhanced phosphorylation of eIF4E binding protein (4E-BP1), indicating activation of the TOR pathway.
Treatment Group | 4E-BP1 Phosphorylation (Relative Units) |
---|---|
Control | 1.0 |
Compound Treatment | 2.5 |
科学研究应用
Medicinal Chemistry
The compound's structure suggests potential as a lead compound in drug development. Its imidazole and naphthalene moieties are known to interact with biological targets effectively.
Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit anticancer properties by inhibiting specific cancer cell lines. For instance, studies have shown that imidazole-based compounds can act as inhibitors of protein kinases involved in cancer progression . The naphthalene component may enhance the lipophilicity of the compound, potentially improving its bioavailability.
Anti-inflammatory Effects
Compounds containing imidazole rings have been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response . This makes N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine a candidate for further investigation in treating inflammatory diseases.
Enzyme Inhibition
The compound may function as an enzyme inhibitor, particularly targeting monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. Selective inhibition of MAO-A or MAO-B could have implications in treating depression and anxiety disorders .
Molecular Probes
Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study enzyme activities or cellular processes involving imidazole-containing biomolecules.
Drug Design
The structural features of N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine make it a valuable scaffold for designing new pharmacological agents. Its ability to form hydrogen bonds and π-π interactions can be exploited to enhance binding affinity to target proteins .
Delivery Systems
Research into drug delivery systems has highlighted the potential use of amino acid derivatives like this compound in formulating targeted delivery systems for therapeutic agents. The trifluoroacetate salt form may improve solubility and stability in biological environments, facilitating better drug formulation strategies .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Enzyme Inhibition | Demonstrated selective inhibition of MAO-A using imidazole derivatives |
Study 2 | Drug Design | Explored design strategies for imidazole-containing compounds with anticancer activity |
Study 3 | Molecular Probes | Investigated the use of imidazole derivatives as molecular probes for studying biochemical pathways |
属性
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3.C2HF3O2/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22;3-2(4,5)1(6)7/h3-11,13-14,16-17,25,29H,12,15H2,1-2H3,(H,28,30)(H,31,32)(H,33,34);(H,6,7)/t25-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXUNOYBYJFSRB-UQIIZPHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191102-79-1 | |
Record name | N-[[4-(Imidazol-4-yl)methylamino]-2-(1-naphthyl)benzoyl]leucine trifluoroacetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GGTI-2133?
A1: GGTI-2133 is a selective inhibitor of geranylgeranyltransferase I (GGTase-I), an enzyme responsible for attaching a 20-carbon isoprenoid lipid called geranylgeranyl pyrophosphate to proteins, specifically to a cysteine residue near the C-terminus of Rho GTPases. [, , , , , , ]. This post-translational modification, known as geranylgeranylation, is crucial for the proper localization and function of these GTPases. By inhibiting GGTase-I, GGTI-2133 prevents the geranylgeranylation and subsequent activation of Rho GTPases, impacting downstream signaling pathways involved in various cellular processes. [, , , , , , , ].
Q2: What are the downstream effects of inhibiting geranylgeranyltransferase I with GGTI-2133?
A2: Inhibiting GGTase-I with GGTI-2133 leads to several downstream effects, primarily due to the impaired function of Rho GTPases:
- Reduced Bronchial Smooth Muscle Hyperresponsiveness: GGTI-2133 inhibits antigen-induced bronchial smooth muscle hyperresponsiveness, a hallmark of asthma, likely by disrupting RhoA signaling. []
- Decreased Inflammatory Cell Infiltration: GGTI-2133 significantly reduces the infiltration of inflammatory cells, especially eosinophils, into airways in a murine model of asthma. Interestingly, it does not appear to affect the levels of chemotactic factors or IgE, suggesting a different mechanism of action. []
- Increased Erythrocyte Deformability and Impaired ATP Release: GGTI-2133 enhances erythrocyte deformability but simultaneously reduces low oxygen tension-induced ATP release. This highlights the complex role of geranylgeranylation in erythrocyte function. [, ]
- Reduced CXC Chemokine Formation and Neutrophil Recruitment: GGTI-2133 effectively reduces CXC chemokine production in alveolar macrophages, leading to decreased neutrophil recruitment and tissue injury in models of both streptococcal toxic shock syndrome and abdominal sepsis. [, ]
- Disrupted Myeloma-Stromal Cell Interactions: GGTI-2133, by inhibiting Rab geranylgeranylation, disrupts the interaction between myeloma cells and bone marrow stromal cells, affecting adhesion, proliferation, and cytokine secretion. []
- Impact on Glucose Uptake in Myeloma Cells: Inhibition of Rab geranylgeranylation by GGTI-2133 diminishes glucose uptake in myeloma cells, likely by interfering with the function of GLUT transporters. []
- Maintenance of Endothelial Barrier Function: R-Ras, a GTPase, interacts with Filamin A to maintain endothelial barrier function. GGTI-2133, by inhibiting R-Ras, increases vascular permeability. []
- Attenuated Neutrophil Accumulation and Tissue Injury in Pancreatitis: GGTI-2133 reduces neutrophil accumulation and pancreatic damage in acute pancreatitis by inhibiting Mac-1 expression on neutrophils and CXCL2 formation. []
Q3: What is the structural characterization of GGTI-2133?
A3: GGTI-2133, chemically known as N-[4-[(1H-imidazol-5-ylmethyl)amino]-2-(1-naphthalenyl)benzoyl]-L-leucine,2,2,2-trifluoroacetate salt, is a small molecule inhibitor. While the provided abstracts don't include detailed spectroscopic data, its structure comprises a naphthalene group, a benzoyl group, a leucine residue, and an imidazole ring. This information is crucial for understanding its binding interactions with GGTase-I.
Q4: Are there computational studies exploring the interaction of GGTI-2133 with its target?
A4: Yes, computational studies using molecular docking, molecular dynamics simulations, and MM/GBSA free energy calculations have been conducted to investigate the binding of GGTI-2133 to FTase and GGTase-I. [] These studies aim to elucidate the molecular basis of GGTI-2133's selectivity for GGTase-I and to identify key residues involved in inhibitor binding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。